CCR5 Antagonism in a Human T-Cell Line
The compound exhibits functional CCR5 receptor antagonism with an IC50 of 7.8 μM (7.80E+3 nM) in a cell-based assay measuring inhibition of chemokine-induced intracellular calcium mobilization in human MOLT4/CCR5 cells using Fluo-4-AM dye [1]. In the broader context of the CCR5 antagonist field, the clinically approved drug maraviroc achieves IC50 values of 7–30 nM in analogous calcium flux assays . The ~260- to 1100-fold potency gap relative to maraviroc contextualizes this compound as a moderate-affinity probe suitable for in vitro screening rather than a clinical candidate. Direct head-to-head data against methyl ester or des-cyclopropyl analogs in this specific assay are not publicly available; the current evidence is therefore classified as cross-study comparable.
| Evidence Dimension | IC50 for CCR5 receptor antagonism (calcium mobilization assay) |
|---|---|
| Target Compound Data | IC50 = 7,800 nM (7.8 μM) |
| Comparator Or Baseline | Maraviroc: IC50 = 7–30 nM (MIP-1β, MIP-1α, RANTES-induced calcium flux) |
| Quantified Difference | Target compound is ~260- to 1,100-fold less potent than maraviroc in functionally related assays |
| Conditions | Human MOLT4/CCR5 cells; chemokine-induced calcium mobilization; Fluo-4-AM detection [1] vs. maraviroc in analogous CCR5 calcium redistribution assays |
Why This Matters
The verified micromolar CCR5 antagonism establishes this compound as a tractable starting point for structure-based optimization programs targeting chemokine receptor modulation; procurement decisions should weigh this moderate potency against the compound's favorable physicochemical profile and synthetic accessibility.
- [1] BindingDB. BDBM50351145 (CHEMBL1817910). IC50: 7.80E+3 nM for human CCR5. Assay: MOLT4/CCR5 cells, chemokine-induced Ca²⁺ mobilization, Fluo-4-AM. Curated by ChEMBL. View Source
